m-Methyl red

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

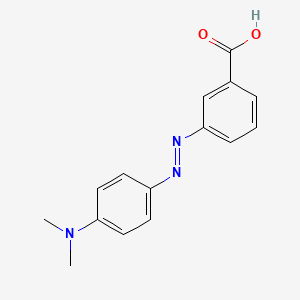

3-[[4-(dimethylamino)phenyl]diazenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2/c1-18(2)14-8-6-12(7-9-14)16-17-13-5-3-4-11(10-13)15(19)20/h3-10H,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAMPLPMVLCTBSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N=NC2=CC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101031332 | |

| Record name | 3-((p-(Dimethylamino)phenyl)azo)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101031332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20691-84-3 | |

| Record name | 3-[2-[4-(Dimethylamino)phenyl]diazenyl]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20691-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, m-((p-(dimethylamino)phenyl)azo)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020691843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-((p-(Dimethylamino)phenyl)azo)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101031332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Synthesis of m-Methyl Red: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl red is a widely utilized pH indicator, notable for its distinct color change from red at pH 4.4 to yellow at pH 6.2. This technical guide provides an in-depth exploration of the synthesis of methyl red, focusing on its reaction pathway and underlying mechanisms. The synthesis is a classic example of a two-step process involving a diazotization reaction followed by an azo coupling reaction. This document offers detailed experimental protocols, quantitative data, and visual diagrams to facilitate a comprehensive understanding for researchers and professionals in chemical and pharmaceutical fields. While often referred to as Methyl Red, the systematic name is 2-(N,N-dimethyl-4-aminophenyl)azobenzenecarboxylic acid. The "m-" or "meta-" prefix in "m-Methyl Red" is not standard nomenclature for this compound and may be a misnomer. This guide will refer to the compound as Methyl Red.

Synthesis Pathway and Mechanism

The synthesis of Methyl Red proceeds in two primary stages:

-

Diazotization of Anthranilic Acid: Anthranilic acid is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid, typically hydrochloric acid) to form a diazonium salt.[1][2] This reaction is conducted at low temperatures (typically 0-5 °C) to ensure the stability of the reactive diazonium salt.

-

Azo Coupling Reaction: The resulting diazonium salt then acts as an electrophile in an electrophilic aromatic substitution reaction with N,N-dimethylaniline.[1][3] The coupling occurs at the para position of the N,N-dimethylaniline due to the strong activating and para-directing effect of the dimethylamino group.

The overall reaction is as follows:

Anthranilic acid + N,N-dimethylaniline → Methyl Red

Quantitative Data Summary

The following table summarizes the quantitative data from various cited experimental protocols for the synthesis of Methyl Red.

| Reagent/Parameter | "Organic Syntheses" Protocol[4][5] | "Vogel's Textbook" Protocol[6] |

| Starting Materials | ||

| Anthranilic Acid | 685 g (4.75 moles) | 6.5 g |

| N,N-dimethylaniline | 848 g (7 moles) | 8.9 mL |

| Sodium Nitrite | 360 g (5 moles) | 3.6 g |

| Concentrated HCl | 500 cc + 750 cc | 12.5 mL |

| Sodium Acetate | 680 g (8.3 moles) | 6.8 g |

| Reaction Conditions | ||

| Diazotization Temperature | 3-5 °C | Not explicitly stated, but ice bath used |

| Coupling Temperature | 5 °C | Not explicitly stated, but ice bath used |

| Yield | ||

| Theoretical Yield | Not explicitly calculated | Not explicitly calculated |

| Actual Yield | 790-840 g | Not explicitly stated |

| Percent Yield | 62-66% | Not explicitly stated |

| Purification | ||

| Recrystallization Solvent | Toluene | Toluene[6] |

| Melting Point | 181-182 °C | Not explicitly stated |

Experimental Protocols

Protocol 1: Based on "Organic Syntheses"[4][5]

-

Dissolution of Anthranilic Acid: Dissolve 685 g (4.75 moles) of technical anthranilic acid in a mixture of 1.5 L of water and 500 cc of concentrated hydrochloric acid by heating. Filter off any insoluble impurities.

-

Diazotization: Transfer the filtrate to a 16 L crock and chill with stirring. Add a mush of 2.5 kg of ice and 750 cc of concentrated hydrochloric acid. Maintain the temperature between 3 and 5 °C while slowly adding a filtered solution of 360 g (5 moles) of sodium nitrite in 700 cc of water. The addition should take 1.5 to 2 hours.

-

Coupling: To the diazonium salt solution, add 848 g (7 moles) of dimethylaniline. Continue stirring for one hour, keeping the temperature at 5 °C.

-

Buffering: Add 500 cc of a filtered solution of 680 g (8.3 moles) of crystallized sodium acetate diluted to 1200 cc. Continue stirring for four hours.

-

Precipitation and Isolation: Allow the mixture to stand overnight in an ice bath. Add the remainder of the sodium acetate solution with stirring. Add just enough 40% sodium hydroxide solution to give a distinct odor of dimethylaniline. Let the mixture stand for at least 48 hours at room temperature. Filter the solid product.

-

Washing: Wash the crude product with water, then with 400 cc of 10% acetic acid, and finally with distilled water.

-

Purification: Recrystallize the crude product from toluene. The expected yield of pure methyl red is 790–840 g (62–66%), with a melting point of 181–182 °C.[5]

Protocol 2: Based on "Vogel's Textbook of Practical Organic Chemistry"[6]

-

Preparation of Solutions:

-

Dilute 5 mL of concentrated hydrochloric acid with 15 mL of distilled water.

-

Dissolve 3.8 g of sodium nitrite in 7.5 mL of water.

-

Dissolve 6.8 g of sodium acetate in 10 mL of distilled water.

-

-

Dissolution of Anthranilic Acid: In a beaker, add 6.5 g of anthranilic acid to the diluted hydrochloric acid solution. Heat gently to dissolve.

-

Diazotization: Cool the anthranilic acid solution in an ice bath. Slowly add the sodium nitrite solution while maintaining a low temperature.

-

Coupling: Add 8.9 mL of N,N-dimethylaniline to the cold diazonium salt solution all at once with stirring. The solution will turn from a clear orange to a deep red color.[6]

-

Precipitation and Isolation: Add the sodium acetate solution and continue stirring. Add 5 mL of 20% sodium hydroxide solution and stir for another hour. Filter the crude product.

-

Washing: Wash the collected solid with 10 mL of 10% acetic acid to remove unreacted N,N-dimethylaniline, followed by a small amount of cold distilled water.[6]

-

Purification: Recrystallize the crude product from toluene.

Visualizing the Synthesis and Mechanism

Synthesis Pathway

Caption: Overall synthesis pathway of Methyl Red.

Reaction Mechanism: Diazotization

Caption: Mechanism of the diazotization of anthranilic acid.

Reaction Mechanism: Azo Coupling

Caption: Mechanism of the electrophilic aromatic substitution (azo coupling).

Conclusion

This guide has provided a detailed overview of the synthesis of Methyl Red, a vital pH indicator. By presenting the reaction pathway, mechanism, quantitative data, and experimental protocols in a clear and structured manner, this document serves as a valuable resource for professionals in research and development. The inclusion of visual diagrams further elucidates the complex chemical transformations involved in this synthesis. Adherence to the detailed protocols and safety precautions is essential for the successful and safe synthesis of Methyl Red in a laboratory setting.

References

An In-depth Technical Guide to the pKa of m-Methyl Red

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acid dissociation constant (pKa) of m-Methyl red (3-{[4-(dimethylamino)phenyl]diazenyl}benzoic acid). It is intended for researchers, scientists, and professionals in drug development who utilize pH indicators in their work. This document outlines the quantitative pKa data, details the experimental protocols for its determination, and provides visual representations of the underlying chemical processes.

Quantitative Data Summary: pKa of this compound

This compound is a diprotic acid, meaning it can donate two protons in an aqueous solution. Consequently, it is characterized by two distinct acid dissociation constants, pKa₂ and pKa₃. The first protonation/deprotonation event (pKa₁) is associated with the dimethylamino group under strongly acidic conditions and is less relevant for its use as a visual indicator in typical pH ranges. The pKa values most pertinent to its function as a pH indicator are summarized in the table below. For comparative purposes, the pKa of the more common isomer, o-Methyl red (2-{[4-(dimethylamino)phenyl]diazenyl}benzoic acid), is also provided.

| Compound | Isomer | pKa₂ | pKa₃ | Temperature (°C) |

| This compound | meta | ~2.38 | ~4.85 | 25 |

| o-Methyl Red | ortho | - | ~5.1 | Not Specified |

Acid-Base Equilibria of this compound

The color change of this compound is a direct consequence of its acid-base equilibria in solution. As a diprotic indicator, it exists in three primary forms depending on the pH: a diprotonated species (H₂MR⁺), a monoprotonated species (HMR), and a fully deprotonated species (MR⁻). The equilibria between these forms are governed by the two pKa values.

-

At very low pH (pH < pKa₂): The indicator is predominantly in its diprotonated form (H₂MR⁺).

-

As the pH increases past pKa₂: The first deprotonation occurs, leading to the formation of the monoprotonated species (HMR).

-

As the pH increases further past pKa₃: The second deprotonation occurs, resulting in the fully deprotonated species (MR⁻).

The distinct electronic configurations of these species lead to different absorption spectra in the visible range, resulting in the observed color changes.

An In-depth Technical Guide to m-Methyl Red as a pH Indicator

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of m-Methyl red (2-(N,N-dimethyl-4-aminophenyl) azobenzenecarboxylic acid), a widely used azo dye in analytical chemistry. It details the indicator's properties, preparation, and application in acid-base titrations, with a focus on quantitative data and experimental procedures relevant to research and development settings.

Core Properties and Mechanism

This compound, also known as C.I. Acid Red 2, functions as a pH indicator by exhibiting a distinct color change in response to varying hydrogen ion concentrations.[1][2] Its transition range makes it particularly effective for titrations involving strong acids and weak bases, where the equivalence point occurs in the acidic range.[1][3] The color change is a result of a structural shift in the molecule upon protonation, transitioning between a yellow anionic form in basic conditions and a red zwitterionic (hydrazone/quinone) form in acidic conditions.[2][4]

Quantitative Data Summary

The physicochemical properties of this compound are summarized below. These values are critical for accurate experimental design and data interpretation.

| Property | Value | References |

| Chemical Formula | C₁₅H₁₅N₃O₂ | [1][5] |

| pH Range | 4.4 – 6.2 | [1][2][3][6] |

| Color in Acid (pH < 4.4) | Red | [1][2][6] |

| Color in Transition (pH 4.4-6.2) | Orange | [1][2][6] |

| Color in Base (pH > 6.2) | Yellow | [1][2][6] |

| pKa (Acid Dissociation Constant) | ~5.1 (at 25°C) | [2][4][5] |

| Absorption Maximum (Acidic form) | ~520 nm | [7][8] |

| Absorption Maximum (Basic form) | ~425 nm | [7][8] |

| Isosbestic Point | ~460 nm | [7] |

Chemical Equilibrium Visualization

The equilibrium between the acidic (H-MR, Red) and basic (MR⁻, Yellow) forms of this compound dictates the observed color. This relationship is governed by the solution's pH relative to the indicator's pKa.

Caption: Equilibrium of this compound indicator forms.

Experimental Protocols

The following sections provide detailed methodologies for the preparation and use of this compound indicator solutions.

Protocol 1: Preparation of this compound Indicator Solution (0.05% w/v)

This protocol describes the preparation of a standard indicator solution suitable for most acid-base titrations.

Materials:

-

This compound powder (50 mg)

-

0.1 M Sodium Hydroxide (NaOH) solution

-

95% Ethanol

-

Distilled or deionized water

-

100 mL volumetric flask

-

Pipettes

-

Warming plate (optional)

Procedure:

-

Accurately weigh 50 mg of this compound powder.

-

Transfer the powder to a 100 mL volumetric flask.

-

Add 1.86 mL of 0.1 M NaOH solution and 50 mL of 95% ethanol to the flask.[5][9]

-

Gently warm and swirl the mixture until the this compound has completely dissolved.

-

Allow the solution to cool to room temperature.

-

Dilute the solution to the 100 mL mark with distilled water.

-

Stopper the flask and invert it several times to ensure homogeneity.

Protocol 2: Acid-Base Titration Using this compound

This protocol outlines the general steps for performing a titration of a weak base with a strong acid using this compound as the endpoint indicator.

Apparatus:

-

Burette (50 mL)

-

Erlenmeyer flask (250 mL)

-

Volumetric pipette

-

Magnetic stirrer and stir bar (recommended)

-

Burette clamp and stand

Procedure:

-

Preparation:

-

Rinse the burette with a small amount of the strong acid titrant and then fill it, ensuring no air bubbles are present in the tip. Record the initial volume.

-

Using a volumetric pipette, transfer a precise volume of the weak base analyte into the Erlenmeyer flask.

-

Add 2-3 drops of the prepared this compound indicator solution to the analyte in the flask.[1] The solution should turn yellow.

-

-

Titration:

-

Place the Erlenmeyer flask on the magnetic stirrer under the burette.

-

Begin adding the strong acid titrant from the burette to the analyte, initially at a moderate rate, while continuously stirring.[1]

-

As the endpoint approaches, the solution will show transient flashes of red where the titrant enters the solution. Slow the addition to a drop-by-drop rate.

-

-

Endpoint Determination:

-

Calculation:

-

Calculate the volume of titrant added by subtracting the initial volume from the final volume.

-

Use the stoichiometry of the acid-base reaction and the known concentration of the titrant to calculate the concentration of the analyte.

-

Protocol 3: Spectrophotometric Determination of pKa

This advanced protocol allows for the experimental determination of the indicator's pKa value. It relies on measuring the absorbance of the indicator in buffered solutions of known pH.[7][10]

Workflow Visualization:

Caption: Workflow for spectrophotometric pKa determination.

Procedure:

-

Prepare a series of buffer solutions with pH values spanning the transition range of this compound (e.g., pH 4.0 to 6.5).

-

Prepare two reference solutions: one highly acidic (e.g., pH 2) where the indicator is fully in the H-MR form, and one slightly basic (e.g., pH 8) where it is fully in the MR⁻ form.[7]

-

Add an identical, small, and precise amount of this compound stock solution to a set volume of each buffer and reference solution.

-

Measure the full absorbance spectrum (e.g., 350-600 nm) for each solution using a spectrophotometer.

-

Identify the wavelengths of maximum absorbance for the acidic form (λ_acid, ~520 nm) and the basic form (λ_base, ~425 nm).[7]

-

Using the absorbance values at these two wavelengths for each buffered sample, and applying the Beer-Lambert law and simultaneous equations, calculate the ratio of the concentrations of the basic to acidic forms ([MR⁻]/[H-MR]) at each pH.

-

Plot the measured pH of each buffer on the y-axis against the calculated log([MR⁻]/[H-MR]) on the x-axis.

-

According to the Henderson-Hasselbalch equation (pH = pKa + log([MR⁻]/[H-MR])), the y-intercept of this plot (where log([MR⁻]/[H-MR]) = 0) is the pKa of this compound.

References

- 1. gspchem.com [gspchem.com]

- 2. Methyl red - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. macschem.us [macschem.us]

- 5. Chrominfo: Preparation of methyl red indicator solution [chrominfo.blogspot.com]

- 6. ck12.org [ck12.org]

- 7. diverdi.colostate.edu [diverdi.colostate.edu]

- 8. researchgate.net [researchgate.net]

- 9. Preparation of Indicator Solutions | Pharmaguideline [pharmaguideline.com]

- 10. scribd.com [scribd.com]

Mechanism of m-Methyl red as a pH indicator

An In-depth Technical Guide on the Mechanism of m-Methyl Red as a pH Indicator

Introduction

Methyl red is a synthetic azo dye widely utilized in analytical chemistry, microbiology, and various research applications as a pH indicator.[1][2] Its efficacy stems from a distinct and reversible color change in response to variations in hydrogen ion concentration, making it an invaluable tool for acid-base titrations and the identification of microbial metabolic pathways.[2][3] This technical guide provides a comprehensive examination of the core mechanism of this compound, detailing its chemical principles, quantitative properties, and key experimental protocols for its characterization. The content is tailored for researchers, scientists, and drug development professionals who require a deep, technical understanding of this indicator.

Core Mechanism of Action

The functionality of methyl red as a pH indicator is rooted in its molecular structure and its ability to exist in two different, colored forms depending on the pH of the solution.[4] Chemically known as 2-(N,N-dimethyl-4-aminophenyl) azobenzenecarboxylic acid, it is a weak acid that undergoes a structural transformation upon protonation and deprotonation.[1][5]

In acidic solutions (pH below 4.4), the molecule is protonated, primarily at the dimethylamino group. This protonation leads to a significant rearrangement of the electron distribution within the molecule, resulting in the formation of a quinone-diimine structure.[6][7][8] This protonated form, often designated as HMR, is responsible for the characteristic red color and has a maximum absorbance wavelength (λmax) of approximately 520 nm.[4][9][10]

Conversely, in neutral or alkaline solutions (pH above 6.2), the molecule is deprotonated.[11] This unprotonated form (MR⁻) is a simple diazo dye with extended conjugation, which appears yellow.[6][12] The basic form absorbs light at a different wavelength, with a λmax around 428-435 nm.[4][9] The transition between these two states occurs over a pH range of 4.4 to 6.2, where the solution will appear orange as it contains a mixture of both the red and yellow forms.[5][11]

The equilibrium between the acidic (HMR) and basic (MR⁻) forms can be represented as follows:

HMR (Red) ⇌ H⁺ + MR⁻ (Yellow)

This equilibrium is governed by its acid dissociation constant (pKa), which is approximately 5.1.[5][13]

Quantitative Data Summary

The physicochemical properties of this compound are crucial for its application. The key quantitative parameters are summarized in the table below for easy comparison and reference.

| Parameter | Value | Reference(s) |

| IUPAC Name | 2-{[4-(Dimethylamino)phenyl]diazenyl}benzoic acid | [5][8] |

| Chemical Formula | C₁₅H₁₅N₃O₂ | [1] |

| Molar Mass | 269.304 g·mol⁻¹ | [1] |

| pKa | ~5.1 | [5][13] |

| pH Transition Range | 4.4 (Red) – 6.2 (Yellow) | [5][11] |

| λmax (Acidic Form, HMR) | ~520 nm | [4][10] |

| λmax (Basic Form, MR⁻) | ~428 nm | [9] |

| Appearance | Dark red crystalline powder | [1][5] |

Experimental Protocols

A fundamental experiment for characterizing any pH indicator is the determination of its acid dissociation constant (pKa). The spectrophotometric method is a precise and common approach.

Protocol: Spectrophotometric Determination of pKa of this compound

This protocol outlines the steps to determine the pKa of this compound by measuring the absorbance of its solutions at various pH values.[9][14]

1. Principle: The Henderson-Hasselbalch equation provides the relationship between pH and pKa for an indicator.[15] By measuring the concentrations of the ionized (MR⁻) and unionized (HMR) forms spectrophotometrically at a known pH, the pKa can be calculated. The concentrations are determined using the Beer-Lambert Law by measuring absorbance at the λmax of both the acidic and basic forms.[9]

2. Reagents and Equipment:

-

This compound stock solution (e.g., 0.1% in ethanol)[16]

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium acetate (NaOAc) solution (e.g., 0.1 M)[9]

-

A series of buffer solutions covering a pH range from ~3 to ~7

-

UV-Vis Spectrophotometer

-

pH meter

-

Volumetric flasks and pipettes

-

Cuvettes

3. Methodology:

-

Step 1: Preparation of Standard Acidic and Basic Solutions. [9]

-

Acidic Solution (Pure HMR): Prepare a solution by adding a known volume of the methyl red stock solution to a volumetric flask and diluting it with 0.1 M HCl. This ensures the indicator is fully in its protonated (red) form.

-

Basic Solution (Pure MR⁻): Prepare a second solution by adding the same volume of methyl red stock to a volumetric flask and diluting it with 0.1 M sodium acetate. This ensures the indicator is fully in its deprotonated (yellow) form.[9]

-

-

Step 2: Determination of λmax.

-

Step 3: Preparation of Buffered Indicator Solutions. [9]

-

Prepare a series of solutions (e.g., 5-7 solutions) by adding a constant, known volume of the methyl red stock solution to volumetric flasks.

-

Dilute each flask to the mark with a different buffer solution, creating a range of pH values within the indicator's transition range (pH 4-7).

-

-

Step 4: Measurement of pH and Absorbance.

-

For each buffered solution, accurately measure the pH using a calibrated pH meter.

-

Measure the absorbance of each solution at the two predetermined λmax values (one for HMR and one for MR⁻).

-

-

Step 5: Calculation of pKa.

-

Use the absorbances of the pure acidic and basic solutions to determine the molar absorptivity coefficients (ε) for both HMR and MR⁻ at both wavelengths.[14]

-

For each buffered solution, use the measured absorbances and the Beer-Lambert law to calculate the concentrations of [HMR] and [MR⁻].[14]

-

Apply the Henderson-Hasselbalch equation for each buffered solution: pKa = pH - log([MR⁻]/[HMR])

-

Calculate the average pKa from the values obtained for each buffered solution.[14]

-

Conclusion

This compound's function as a pH indicator is a direct consequence of a pH-dependent structural equilibrium. The protonation-induced shift from a yellow azo-benzenoid structure to a red quinoid structure provides a distinct visual endpoint for analytical procedures. A thorough understanding of its quantitative properties, such as its pKa and absorption maxima, combined with robust experimental protocols, allows for its precise and reliable application in scientific research and development.

References

- 1. chemicals.co.uk [chemicals.co.uk]

- 2. gspchem.com [gspchem.com]

- 3. nbinno.com [nbinno.com]

- 4. uv-visible light absorption spectrum of methyl red and methyl orange in acid or alkaline solution spectra of titration indicators Doc Brown's chemistry revision notes [docbrown.info]

- 5. Methyl red - Wikipedia [en.wikipedia.org]

- 6. quora.com [quora.com]

- 7. quora.com [quora.com]

- 8. macschem.us [macschem.us]

- 9. scribd.com [scribd.com]

- 10. youtube.com [youtube.com]

- 11. ck12.org [ck12.org]

- 12. researchgate.net [researchgate.net]

- 13. Methyl Red, acid-base indicator, 493-52-7 [chemkits.eu]

- 14. scribd.com [scribd.com]

- 15. egyankosh.ac.in [egyankosh.ac.in]

- 16. Methyl Red CAS#: 493-52-7 [m.chemicalbook.com]

- 17. sid.ir [sid.ir]

Spectrophotometric Analysis of m-Methyl Red: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectrophotometric analysis of m-Methyl red (m-MR), an azo dye widely utilized as a pH indicator in various chemical and biological applications. This document details the core principles of its analysis, experimental protocols for the determination of its acid dissociation constant (pKa), and relevant quantitative data.

Core Principles

This compound, chemically known as 2-((4-(dimethylamino)phenyl)diazenyl)benzoic acid, is a weak acid that exhibits distinct color changes in response to varying pH levels.[1] Its utility as a pH indicator is rooted in the pH-dependent equilibrium between its two forms: the protonated, red-colored acidic form (HMR) and the deprotonated, yellow-colored basic form (MR⁻).[2][3] The transition between these forms occurs over a pH range of approximately 4.4 to 6.2.[3][4]

The spectrophotometric analysis of this compound leverages the Beer-Lambert Law, which establishes a linear relationship between the absorbance of a solution and the concentration of the absorbing species. By measuring the absorbance of this compound solutions at different pH values, it is possible to determine the relative concentrations of the HMR and MR⁻ forms and subsequently calculate the pKa of the indicator. The pKa is the pH at which the concentrations of the acidic and basic forms are equal.

The acidic form (HMR) of this compound exhibits a maximum absorbance (λmax) in the range of 520-524 nm, which corresponds to its red appearance.[5][6] The basic form (MR⁻) has its λmax in the range of 410-435 nm, appearing yellow.[4][7] The presence of an isosbestic point, a wavelength at which the molar absorptivity of the two species is the same, is a key feature of the absorption spectra of this compound at varying pH values.

Quantitative Data

The following tables summarize the key quantitative parameters for the spectrophotometric analysis of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₅H₁₅N₃O₂ | |

| Molar Mass | 269.30 g/mol | |

| pKa | ~5.0 - 5.1 | [8] |

| pH Range for Color Change | 4.4 (red) - 6.2 (yellow) | [3] |

Table 2: Spectrophotometric Data for this compound

| Form | λmax (nm) | Molar Absorptivity (ε) at λmax (M⁻¹cm⁻¹) | Reference |

| Acidic (HMR) | 524 | 44,640 | [9] |

| Basic (MR⁻) | 425 | 18,530 | [9] |

| Acidic (HMR) | 520 | Not specified | [10] |

| Basic (MR⁻) | 425 | Not specified | [10] |

| Acidic (HMR) | ~520 | Not specified | [5][7] |

| Basic (MR⁻) | ~435 | Not specified | [7] |

Experimental Protocols

This section outlines a detailed methodology for the spectrophotometric determination of the pKa of this compound.

Materials and Reagents

-

This compound stock solution (e.g., 0.1% in ethanol)[11]

-

Hydrochloric acid (HCl) solutions (e.g., 0.1 M)

-

Sodium acetate (NaOAc) solutions (e.g., 0.1 M)

-

Acetic acid (HOAc) solutions

-

Buffer solutions of varying known pH values (spanning the range of ~4 to 7)

-

Distilled or deionized water

-

Volumetric flasks

-

Pipettes

-

pH meter

-

UV-Vis Spectrophotometer

Preparation of Solutions

-

This compound Stock Solution: Prepare a stock solution of this compound by dissolving a known mass of the dye in ethanol to achieve the desired concentration.[12]

-

Acidic Solution (HMR): Prepare a solution where this compound is predominantly in its acidic form by adding a small volume of the stock solution to a volumetric flask and diluting with a strong acid (e.g., 0.1 M HCl) to a pH well below 4.4.[10]

-

Basic Solution (MR⁻): Prepare a solution where this compound is predominantly in its basic form by adding the same volume of the stock solution to a volumetric flask and diluting with a basic solution (e.g., 0.1 M sodium acetate) to a pH well above 6.2.[1][2]

-

Buffered Solutions: Prepare a series of buffer solutions with known pH values spanning the transition range of this compound (e.g., from pH 4 to 7). Add the same amount of this compound stock solution to each buffer.

Spectrophotometric Measurements

-

Wavelength Scan: Record the absorbance spectra of the acidic (HMR) and basic (MR⁻) solutions over a wavelength range of approximately 350 nm to 650 nm to determine the λmax for each form.[10]

-

Absorbance Measurements: Measure the absorbance of each of the buffered this compound solutions at the λmax of both the acidic and basic forms.

Data Analysis

The pKa of this compound can be determined using the Henderson-Hasselbalch equation:

pH = pKa + log([MR⁻]/[HMR])

The ratio of the concentrations of the basic to the acidic form can be calculated from the absorbance data. By plotting pH versus log([MR⁻]/[HMR]), a linear relationship should be observed, and the pKa can be determined from the y-intercept.[13]

Visualizations

The following diagrams illustrate the key concepts and workflows in the spectrophotometric analysis of this compound.

Caption: Acid-base equilibrium of this compound.

References

- 1. egyankosh.ac.in [egyankosh.ac.in]

- 2. scribd.com [scribd.com]

- 3. chemicals.co.uk [chemicals.co.uk]

- 4. grokipedia.com [grokipedia.com]

- 5. whxb.pku.edu.cn [whxb.pku.edu.cn]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. Methyl red - Wikipedia [en.wikipedia.org]

- 9. Solved The molar absorptivities for methyl red in its acid | Chegg.com [chegg.com]

- 10. diverdi.colostate.edu [diverdi.colostate.edu]

- 11. cameo.mfa.org [cameo.mfa.org]

- 12. prezi.com [prezi.com]

- 13. scribd.com [scribd.com]

m-Methyl Red: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-Methyl red, chemically known as 2-(N,N-dimethyl-4-aminophenyl)azobenzenecarboxylic acid, is an azo dye extensively utilized in laboratory settings as a pH indicator.[1] Its distinct color change from red in acidic solutions to yellow in basic solutions makes it a valuable tool in acid-base titrations and microbiological assays.[1][2] This guide provides an in-depth overview of the safety protocols, handling procedures, and experimental applications of this compound to ensure its safe and effective use in research and development.

Physicochemical and Toxicological Properties

This compound is a dark red crystalline powder.[1] While generally considered to have low acute toxicity, it is important to handle it with care as it can be a possible irritant and mutagen. The International Agency for Research on Cancer (IARC) has classified this compound in Group 3, meaning it is not classifiable as to its carcinogenicity to humans.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Physical and Chemical Properties

| Property | Value | References |

| Molecular Formula | C₁₅H₁₅N₃O₂ | [3] |

| Molecular Weight | 269.3 g/mol | [3] |

| Melting Point | 179-182 °C | |

| pH Range | 4.4 (Red) - 6.2 (Yellow) | [1][2] |

| pKa | 5.1 | [1][2] |

| Solubility | Soluble in ethanol and acetic acid; practically insoluble in water. |

Table 2: Toxicological Data

| Metric | Value | References |

| Acute Oral Toxicity (Category 5) | May be harmful if swallowed. | |

| Carcinogenicity | IARC Group 3: Not classifiable as to its carcinogenicity to humans. | [1] |

| Chronic Effects | Possible mutagen. |

Safety and Handling Precautions

Adherence to proper safety and handling procedures is crucial when working with this compound to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, especially in its powdered form, the following PPE is mandatory:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

-

Body Protection: A laboratory coat or other protective clothing to prevent skin contact.

-

Respiratory Protection: In cases of significant dust generation, a NIOSH-approved respirator is recommended.

Handling and Storage

-

Handling: Use this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[4] Avoid contact with skin and eyes.[1] Wash hands thoroughly after handling.[1]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[5] Keep the container tightly closed.

Spills and Waste Disposal

-

Spills: In case of a spill, avoid generating dust.[6] Carefully sweep up the solid material and place it in a sealed container for disposal.[6] The spill area should then be cleaned with soap and water.

-

Waste Disposal: Dispose of this compound waste in accordance with local, state, and federal regulations.[7] Do not allow it to enter drains or waterways.[1]

First Aid Measures

Table 3: First Aid Procedures

| Exposure Route | First Aid Measures | References |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist. | [4] |

| Skin Contact | Remove contaminated clothing. Wash the affected area immediately with plenty of soap and water. Seek medical attention if irritation develops. | [4] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [4] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. | [1] |

Experimental Protocols

This compound is a versatile indicator with applications in various analytical techniques.

Preparation of this compound Indicator Solution (0.1%)

This protocol outlines the preparation of a 0.1% this compound indicator solution for use in titrations and other assays.

Materials:

-

This compound powder

-

95% Ethanol

-

Distilled water

-

0.1 M Sodium Hydroxide (NaOH)

-

100 mL volumetric flask

-

Weighing scale

-

Magnetic stirrer and stir bar (optional)

Procedure:

-

Accurately weigh 0.1 g of this compound powder.

-

Dissolve the powder in 60 mL of 95% ethanol in the 100 mL volumetric flask. Gentle warming may be required to facilitate dissolution.

-

Add distilled water to bring the final volume to 100 mL.

-

Mix the solution thoroughly.

-

Store the indicator solution in a tightly sealed, labeled bottle at 4°C.

Acid-Base Titration Using this compound

This protocol describes the use of this compound as an indicator for the titration of a weak base with a strong acid.

Materials:

-

This compound indicator solution

-

Analyte (weak base of unknown concentration)

-

Titrant (strong acid of known concentration)

-

Burette

-

Erlenmeyer flask

-

Pipette

-

Magnetic stirrer and stir bar

Procedure:

-

Rinse the burette with the titrant (strong acid) and fill it, ensuring no air bubbles are present in the tip. Record the initial volume.

-

Pipette a known volume of the analyte (weak base) into the Erlenmeyer flask.

-

Add 2-3 drops of this compound indicator solution to the analyte. The solution should turn yellow.

-

Place the Erlenmeyer flask on a magnetic stirrer and begin gentle stirring.

-

Slowly add the titrant from the burette to the analyte, observing the color change.

-

The endpoint is reached when the solution exhibits a sharp color change from yellow to red.

-

Record the final volume of the titrant.

-

Calculate the concentration of the analyte using the titration formula: M₁V₁ = M₂V₂, where M₁ and V₁ are the molarity and volume of the acid, and M₂ and V₂ are the molarity and volume of the base.

Methyl Red (MR) Test in Microbiology

The MR test is a biochemical test used to identify bacteria that produce stable acids through mixed-acid fermentation of glucose.[2]

Materials:

-

MR-VP broth

-

Pure bacterial culture (18-24 hours old)

-

This compound indicator solution

-

Sterile test tubes

-

Incubator (35-37°C)

Procedure:

-

Inoculate a tube of MR-VP broth with a light inoculum of the pure bacterial culture.

-

Incubate the tube aerobically at 35-37°C for a minimum of 48 hours.[8]

-

After incubation, aseptically transfer approximately 1 mL of the broth to a clean, sterile test tube.

-

Add 5-6 drops of the this compound indicator solution to the 1 mL aliquot of broth.[8]

-

Observe for an immediate color change.

Interpretation of Results:

-

Positive Result: A distinct red color indicates the production of stable acids, lowering the pH to 4.4 or below.

-

Negative Result: A yellow color indicates that stable acids were not produced, and the pH remains above 6.2.

-

Inconclusive Result: An orange color may indicate an inconclusive result. The remaining broth should be re-incubated for up to 5 days and the test repeated.[9]

Visualized Workflows

The following diagrams illustrate the experimental workflows for acid-base titration and the Methyl Red test.

Caption: Workflow for Acid-Base Titration using this compound.

Caption: Workflow for the Microbiological Methyl Red (MR) Test.

References

- 1. dept.harpercollege.edu [dept.harpercollege.edu]

- 2. Methyl red - Wikipedia [en.wikipedia.org]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. uwm.edu [uwm.edu]

- 5. uwm.edu [uwm.edu]

- 6. rcilabscan.com [rcilabscan.com]

- 7. labbox.es [labbox.es]

- 8. microbenotes.com [microbenotes.com]

- 9. microbiologyinfo.com [microbiologyinfo.com]

m-Methyl Red: A Comprehensive Technical Guide to its Discovery, Properties, and Applications as a pH Indicator

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-Methyl red, chemically known as 2-(N,N-dimethyl-4-aminophenyl)azobenzenecarboxylic acid, is a prominent member of the azo dye family, widely recognized for its utility as a pH indicator.[1][2] First synthesized in the early 20th century, its distinct color transition from red in acidic solutions to yellow in basic solutions has made it an invaluable tool in analytical chemistry, particularly for acid-base titrations and microbiological assays.[3][4] This technical guide provides an in-depth exploration of the discovery and history of this compound, its physicochemical properties, detailed experimental protocols for its synthesis and application, and the underlying mechanism of its indicator action.

Discovery and History

The development of this compound is rooted in the broader history of synthetic azo dyes, which began in the mid-19th century. The discovery of the diazotization reaction by Peter Griess in 1858 was a pivotal moment, enabling the synthesis of a vast array of brightly colored azo compounds.[5][6] This led to the rapid expansion of the synthetic dye industry.[7]

This compound itself was first synthesized in 1908 by E. Rupp and R. Loose.[4] As an azo dye, its synthesis involves the diazotization of an aromatic amine followed by a coupling reaction with another aromatic compound.[8] Specifically, it is prepared by the diazotization of anthranilic acid and its subsequent coupling with N,N-dimethylaniline.[9][10] The resulting molecule possesses the characteristic azo group (-N=N-) which acts as a chromophore, responsible for its color.[11] The strategic placement of a carboxylic acid group ortho to the azo linkage and a dimethylamino group in the para position on the second aromatic ring confers the pH-sensitive properties that make this compound a valuable indicator.

Physicochemical Properties

The utility of this compound as an indicator is dictated by its distinct chemical and physical properties. It is a dark red crystalline powder with the chemical formula C₁₅H₁₅N₃O₂ and a molar mass of 269.304 g/mol .[2] While it is practically insoluble in water, it is soluble in organic solvents such as ethanol, acetic acid, and chloroform.[12][13]

Quantitative Data Summary

The key quantitative parameters of this compound are summarized in the table below. It is important to note that values such as pKa and molar absorptivity can vary slightly depending on the experimental conditions, including solvent composition and temperature.

| Property | Value | Conditions/Notes |

| Chemical Formula | C₁₅H₁₅N₃O₂ | |

| Molar Mass | 269.304 g/mol | |

| Melting Point | 179–182 °C | Decomposes |

| pH Transition Range | 4.4 (red) – 6.2 (yellow) | Orange in between |

| pKa | ~5.1 | Reported values range from 4.95 to 5.1[3][14] |

| λmax (Acidic form) | 520-526 nm | In acidic solution (e.g., pH 2)[15][16] |

| λmax (Basic form) | 430-435 nm | In basic solution (e.g., pH 9)[15][16] |

| Molar Absorptivity (ε) of Acidic Form | 44,640 M⁻¹cm⁻¹ at 524 nm | Varies with wavelength[17] |

| Molar Absorptivity (ε) of Basic Form | 18,530 M⁻¹cm⁻¹ at 425 nm | Varies with wavelength[17] |

| Solubility | Practically insoluble in water | Soluble in ethanol, acetic acid, chloroform[12][13] |

Mechanism of Color Change

The color change of this compound is a direct consequence of a change in its molecular structure with varying hydrogen ion concentrations. This reversible process involves the protonation and deprotonation of the molecule. In alkaline and neutral solutions, this compound exists predominantly in its yellow, benzenoid form. As the solution becomes acidic, the molecule accepts a proton, leading to a structural rearrangement into a red, quinonoid/hydrazone form.[14][18] This alteration in the electronic conjugation of the molecule changes the wavelength of light it absorbs, resulting in the observed color change.

Caption: Equilibrium between the yellow benzenoid and red quinonoid forms of this compound.

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound via the diazotization of anthranilic acid and subsequent coupling with N,N-dimethylaniline.

Materials:

-

Anthranilic acid

-

Concentrated hydrochloric acid (HCl)

-

Sodium nitrite (NaNO₂)

-

N,N-dimethylaniline

-

Sodium acetate

-

Ethanol

-

Ice

-

Starch-iodide paper

Procedure:

-

Diazotization of Anthranilic Acid: a. Dissolve a specific molar amount of anthranilic acid in a solution of concentrated HCl and water, warming if necessary.[19] b. Cool the solution in an ice bath to 0-5 °C with constant stirring.[19] c. Slowly add a pre-chilled aqueous solution of sodium nitrite dropwise. Maintain the temperature below 5 °C.[9] d. Monitor the reaction for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess).[9] The resulting solution contains the diazonium salt of anthranilic acid.

-

Azo Coupling: a. In a separate flask, dissolve an equimolar amount of N,N-dimethylaniline in a minimal amount of dilute HCl. b. Slowly add the cold diazonium salt solution to the N,N-dimethylaniline solution with vigorous stirring, while maintaining the temperature at 0-5 °C.[10] c. Continue stirring for 30-60 minutes. d. Gradually add a saturated solution of sodium acetate to raise the pH and facilitate the coupling reaction, which is indicated by the formation of a deep red precipitate.[20]

-

Isolation and Purification: a. Collect the crude this compound precipitate by vacuum filtration. b. Wash the precipitate with cold water to remove any unreacted salts. c. Recrystallize the crude product from a suitable solvent, such as ethanol or glacial acetic acid, to obtain purified this compound crystals. d. Dry the purified crystals in a desiccator.

Safety Precautions:

-

Handle concentrated acids and N,N-dimethylaniline in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Diazonium salts can be explosive when dry; do not isolate the intermediate diazonium salt.

-

Sodium nitrite is toxic and an oxidizing agent.

Preparation of this compound Indicator Solution (0.1%)

Materials:

-

This compound powder

-

95% Ethanol

-

Distilled water

Procedure:

-

Weigh 0.1 g of this compound powder.

-

Dissolve the powder in 60 mL of 95% ethanol.

-

Add 40 mL of distilled water to the solution and mix thoroughly.

-

Store the indicator solution in a labeled, sealed bottle.

Alternative preparations may involve dissolving the this compound in a mixture of ethanol and a small amount of 0.1 M NaOH to improve solubility.[3][21]

Application in Strong Acid-Weak Base Titration

This compound is an ideal indicator for the titration of a weak base (e.g., ammonia) with a strong acid (e.g., HCl) because its pH transition range brackets the acidic equivalence point of this type of titration.[11][22]

Materials:

-

Standardized strong acid solution (e.g., 0.1 M HCl)

-

Weak base solution of unknown concentration (e.g., aqueous ammonia)

-

This compound indicator solution

-

Burette, pipette, conical flask, and magnetic stirrer

Procedure:

-

Rinse and fill the burette with the standardized strong acid solution.

-

Pipette a known volume of the weak base solution into a conical flask.

-

Add 2-3 drops of this compound indicator solution to the conical flask. The solution should turn yellow.[11]

-

Titrate the weak base with the strong acid, swirling the flask continuously.

-

The endpoint is reached when the solution undergoes a sharp color change from yellow to red.[11] An intermediate orange color signals the approach of the endpoint.

-

Record the volume of the strong acid added.

-

Repeat the titration at least two more times to ensure concordant results.

-

Calculate the concentration of the weak base using the titration data.

Caption: Workflow for a strong acid-weak base titration using this compound.

Microbiological Application: The Methyl Red (MR) Test

The Methyl Red (MR) test is a qualitative test used in microbiology to identify bacteria that produce stable acidic end products through mixed-acid fermentation of glucose.[23][24]

Materials:

-

MR-VP broth (containing peptone, glucose, and a phosphate buffer)

-

Pure bacterial culture (18-24 hours old)

-

This compound indicator solution

-

Sterile test tubes and incubator

Procedure:

-

Inoculate a tube of MR-VP broth with a pure culture of the test bacterium.[23]

-

Incubate the tube aerobically at 35-37 °C for a minimum of 48 hours.[23] Longer incubation periods (up to 5 days) may be necessary.

-

After incubation, aseptically transfer approximately 1 mL of the broth to a clean test tube.[25]

-

Add 5-6 drops of this compound indicator solution to the aliquot.[23]

-

Observe for an immediate color change.

Interpretation of Results:

-

Positive Result: The development of a stable bright red color. This indicates that the bacteria have produced sufficient stable acids to lower the pH of the medium to 4.4 or below, overcoming the buffer.[14]

-

Negative Result: The solution remains yellow. This indicates that the end products of glucose metabolism are not sufficiently acidic.[14]

-

Inconclusive/Variable Result: An orange color may indicate a weakly positive or inconclusive result. Further incubation is recommended.

Caption: Signaling pathway of the Methyl Red (MR) test for bacterial identification.

Conclusion

Since its discovery in 1908, this compound has established itself as a cornerstone indicator in analytical chemistry and microbiology. Its reliability, distinct color change, and suitability for specific applications, such as strong acid-weak base titrations and the differentiation of enteric bacteria, underscore its continued importance. A thorough understanding of its historical context, physicochemical properties, and the precise protocols for its use, as detailed in this guide, is essential for researchers, scientists, and drug development professionals seeking to achieve accurate and reproducible results in their laboratory work. While newer indicators and instrumental methods have been developed, the simplicity and effectiveness of this compound ensure its enduring legacy in chemical and biological sciences.

References

- 1. Methyl Red and Voges-Proskauer Test Protocols | ASM.org [asm.org]

- 2. chemicals.co.uk [chemicals.co.uk]

- 3. Chrominfo: Preparation of methyl red indicator solution [chrominfo.blogspot.com]

- 4. Methyl Red - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Johann Peter Griess FRS (1829–88): Victorian brewer and synthetic dye chemist - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Azo dye | Synthesis, Applications, Dyeing | Britannica [britannica.com]

- 8. psiberg.com [psiberg.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. studypool.com [studypool.com]

- 11. gspchem.com [gspchem.com]

- 12. macsenlab.com [macsenlab.com]

- 13. chembk.com [chembk.com]

- 14. Methyl red - Wikipedia [en.wikipedia.org]

- 15. gspchem.com [gspchem.com]

- 16. uv-visible light absorption spectrum of methyl red and methyl orange in acid or alkaline solution spectra of titration indicators Doc Brown's chemistry revision notes [docbrown.info]

- 17. Solved The molar absorptivities for methyl red in its acid | Chegg.com [chegg.com]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis of Methyl red - Chempedia - LookChem [lookchem.com]

- 20. odinity.com [odinity.com]

- 21. Preparation of Indicator Solutions | Pharmaguideline [pharmaguideline.com]

- 22. Khan Academy [khanacademy.org]

- 23. microbenotes.com [microbenotes.com]

- 24. Methyl red test(mr test) | PPTX [slideshare.net]

- 25. microbiologyinfo.com [microbiologyinfo.com]

Methodological & Application

Application Note: Preparation of m-Methyl Red Indicator Solution

Introduction

Methyl red, also known as 2-(N,N-dimethyl-4-aminophenyl) azobenzenecarboxylic acid or C.I. Acid Red 2, is a synthetic azo dye commonly used as a pH indicator in laboratory settings.[1][2][3] It is a dark red crystalline powder with the chemical formula C₁₅H₁₅N₃O₂.[1][4][5] Methyl red is particularly valuable in acid-base titrations and in microbiological tests like the Methyl Red (MR) test, which is used to identify enteric bacteria based on their glucose metabolism patterns.[2][3]

The efficacy of methyl red as an indicator stems from its distinct color change over a specific pH range.[1] In solutions with a pH below 4.4, it appears red, while in solutions with a pH above 6.2, it turns yellow.[1][2][6] Within the transition range of pH 4.4 to 6.2, the indicator solution will appear orange.[1][6] This sharp and observable color transition makes it an excellent choice for determining the equivalence point in titrations, especially those involving a strong acid and a weak base.[1][5]

This document provides detailed protocols for the preparation of a stable m-Methyl red indicator solution for use in research and clinical applications.

Data Presentation: Formulation Summary

Several protocols exist for the preparation of this compound indicator solutions. The selection of a specific protocol may depend on the intended application and desired concentration. The primary challenge in preparation is the poor solubility of the free-acid form of methyl red in water, which can lead to precipitation.[7] The use of ethanol and a small amount of sodium hydroxide helps to create a stable stock solution.[5][7][8]

| Protocol | This compound | Solvent 1 | Solvent 2 | Final Volume | Final Concentration (Approx.) | Reference |

| Method 1 (Recommended) | 50 mg | 50 mL of 95-96% Ethanol | 1.86 mL of 0.1 M NaOH | 100 mL (with distilled water) | 0.05% w/v | [5][8][9] |

| Method 2 (Ethanolic) | 1 g | 500 mL of Ethanol | Not Applicable | 1000 mL (with distilled water) | 0.1% w/v | [4][10] |

| Method 3 (General Use) | 20 mg | 60 mL of Ethanol | Not Applicable | 100 mL (with distilled water) | 0.02% w/v | [11] |

Experimental Protocol: Preparation of 0.05% this compound Indicator Solution (Method 1)

This protocol details the recommended method for preparing a stable 100 mL stock solution of this compound indicator.

Materials and Equipment:

-

This compound powder (CAS No: 493-52-7)

-

Ethanol (95% or 96%)

-

Sodium hydroxide (NaOH), 0.1 M solution

-

Distilled or deionized water

-

100 mL volumetric flask

-

Analytical balance

-

Weighing paper or boat

-

Beaker (50 mL or 100 mL)

-

Glass stirring rod or magnetic stirrer with stir bar

-

Pipettes or graduated cylinders

-

Wash bottle with distilled water

-

Storage bottle (amber glass recommended)

Safety Precautions:

-

The solvent mixture containing ethanol is highly flammable. Keep away from heat, sparks, open flames, and other ignition sources.[12][13]

-

Handle all chemicals in a well-ventilated area or under a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

This compound may cause serious eye irritation.[12] In case of eye contact, rinse cautiously with water for several minutes.[12]

Procedure:

-

Prepare the Solvent Mixture: In a 100 mL beaker, combine 1.86 mL of 0.1 M sodium hydroxide solution and 50 mL of 95% ethanol.[5][8][9]

-

Weigh this compound: Using an analytical balance, accurately weigh 50 mg (0.05 g) of this compound powder.[5][8]

-

Dissolve the Indicator: Add the weighed this compound powder to the solvent mixture in the beaker.[5] Stir the solution using a glass rod or magnetic stirrer until the powder is completely dissolved. Gentle warming can be applied to facilitate dissolution.[5]

-

Transfer to Volumetric Flask: Carefully transfer the dissolved indicator solution into a 100 mL volumetric flask.

-

Rinse and Dilute: Rinse the beaker with small portions of distilled water, transferring the rinsings into the volumetric flask to ensure all the indicator is transferred.

-

Adjust to Final Volume: Add distilled water to the volumetric flask until the bottom of the meniscus reaches the 100 mL calibration mark.[8][9]

-

Homogenize and Store: Cap the flask and invert it several times to ensure the solution is thoroughly mixed.

-

Storage: Transfer the final solution to a clearly labeled amber glass bottle for storage. Store in a cool, well-ventilated place away from direct light.[12]

Quality Control (Test for Sensitivity):

A sensitivity test can be performed to ensure the indicator functions correctly.[8][9]

-

Add 0.1 mL of the prepared methyl red solution to 100 mL of carbon dioxide-free water.[9]

-

Add 0.05 mL of 0.02 M hydrochloric acid. The solution should turn red.[9]

-

Titrate this solution with 0.02 M sodium hydroxide. No more than 0.1 mL of the sodium hydroxide solution should be required to change the color from red to yellow.[8][9]

Visualization of Experimental Workflow

Caption: Workflow for the preparation of this compound indicator solution.

References

- 1. gspchem.com [gspchem.com]

- 2. Methyl red - Wikipedia [en.wikipedia.org]

- 3. chemicals.co.uk [chemicals.co.uk]

- 4. homework.study.com [homework.study.com]

- 5. Chrominfo: Preparation of methyl red indicator solution [chrominfo.blogspot.com]

- 6. ck12.org [ck12.org]

- 7. scummy methyl red | UK Science Technician Community [community.preproom.org]

- 8. Preparation of Indicator Solutions | Pharmaguideline [pharmaguideline.com]

- 9. Methyl Red Solution [drugfuture.com]

- 10. globalspec.com [globalspec.com]

- 11. Recipe for making Methyl red indicator solution | UK Science Technician Community [community.preproom.org]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. fishersci.at [fishersci.at]

Application Notes and Protocols for the m-Methyl Red (MR) Test in Microbiology

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocol for performing the m-Methyl Red (MR) test, a critical microbiological assay for the differentiation of bacteria based on their glucose fermentation pathways.

Introduction

The Methyl Red (MR) test is a biochemical assay used to determine if a microorganism performs mixed acid fermentation of glucose, resulting in the production of stable, strong acids.[1][2] This test is a key component of the IMViC (Indole, Methyl Red, Voges-Proskauer, and Citrate) series of tests, which are instrumental in the identification and differentiation of members of the family Enterobacteriaceae and other bacterial groups.[3] MR-positive organisms produce a significant amount of acid that overcomes the buffering capacity of the growth medium, leading to a decrease in pH to 4.4 or below.[2][4][5] This acidic environment is visualized by the addition of the pH indicator methyl red, which turns red at a low pH.[1][4] Conversely, MR-negative organisms either do not produce stable acids or further metabolize the initial acidic products into neutral end products like acetoin, resulting in a higher pH where the methyl red indicator remains yellow.[1][6][7]

Principle of the Test

All members of the Enterobacteriaceae family ferment glucose to pyruvic acid via the Embden-Meyerhof pathway.[1][7] The subsequent metabolic pathway for pyruvic acid diverges among different bacterial species. The MR test specifically identifies organisms that utilize the mixed acid fermentation pathway.[1][5][8] This pathway leads to the production of a variety of stable acidic end products, including lactic acid, acetic acid, formic acid, and succinic acid.[1][2][4][8] The accumulation of these acids significantly lowers the pH of the culture medium.[4]

The pH indicator, methyl red, is red at a pH of 4.4 or below and yellow at a pH of 6.0 or above.[2][3] An orange color indicates an intermediate pH and an inconclusive result.[1][4] Therefore, a positive MR test, indicated by a red color, signifies the presence of a mixed acid fermenter. A negative test, indicated by a yellow color, suggests the organism follows a different fermentation pathway, such as the butylene glycol pathway, which produces neutral end products.[7]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the standard Methyl Red test protocol.

| Parameter | Value/Range | Notes |

| Incubation Temperature | 35°C ± 2°C | Standard incubation temperature for most enteric bacteria.[3] |

| Incubation Time | 48 hours (minimum) | Shorter incubation times may lead to false-positive results.[1][3][9] Incubation can be extended up to 5 days if results are inconclusive.[4][6][7] |

| pH for Positive Result | ≤ 4.4 | At this pH, the methyl red indicator turns a distinct red color.[2][3][5] |

| pH for Negative Result | ≥ 6.0 | The indicator will be yellow at this pH.[1][3] |

| Volume of Broth for Test | 2.5 mL | A portion of the incubated broth is typically used for the test.[3] |

| Methyl Red Reagent Volume | 5 drops | The standard amount of indicator to be added to the test aliquot.[2][3] |

Experimental Protocols

4.1. Materials

-

Media: MR-VP Broth (containing peptone, glucose, and a phosphate buffer).[8]

-

Reagent: Methyl Red Solution (0.1 g of methyl red dissolved in 300 mL of 95% ethyl alcohol, with the final volume brought to 500 mL with distilled water).[2][4][10] Store at 4-8°C.[2][4]

-

Cultures: Pure, 18-24 hour cultures of the test organism and control organisms (Escherichia coli as a positive control and Enterobacter aerogenes as a negative control).[3][8]

-

Equipment: Sterile culture tubes, inoculating loop, incubator, pipettes.[6][7]

4.2. Procedure

-

Inoculation: Aseptically inoculate a tube of MR-VP broth with a light inoculum from a pure culture of the test organism.[3][7] It is crucial to use a light inoculum to avoid invalid results.[3][4]

-

Incubation: Incubate the inoculated broth aerobically at 35°C for a minimum of 48 hours.[1][3][11]

-

Aliquoting: After incubation, aseptically transfer approximately 2.5 mL of the broth to a clean, sterile test tube.[3] The remaining broth can be re-incubated for the Voges-Proskauer (VP) test if desired.[7]

-

Addition of Indicator: Add 5 drops of the Methyl Red reagent to the 2.5 mL aliquot of broth.[2][3]

4.3. Interpretation of Results

-

Positive Result: The development of a bright, stable red color indicates a positive MR test.[1] This signifies that the organism performs mixed acid fermentation. Example: Escherichia coli.[4][8]

-

Negative Result: The broth remains yellow, indicating a negative MR test.[1] This suggests the organism does not produce a sufficient amount of stable acids from glucose fermentation. Example: Enterobacter aerogenes.[4][8]

-

Inconclusive/Weak Positive Result: An orange color is considered an inconclusive or weak positive result.[1][4] In this case, the remaining broth should be incubated for an additional 24 to 48 hours, and the test should be repeated.[1][3][4]

Visualizations

5.1. Experimental Workflow

Caption: Workflow of the Methyl Red test protocol.

5.2. Biochemical Pathway

Caption: Mixed acid fermentation pathway leading to a low pH.

References

- 1. microbenotes.com [microbenotes.com]

- 2. Methyl Red (MR) Test: Principle, Procedure, and Results • Microbe Online [microbeonline.com]

- 3. asm.org [asm.org]

- 4. microbiologyinfo.com [microbiologyinfo.com]

- 5. microbiologyclass.net [microbiologyclass.net]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. dalynn.com [dalynn.com]

- 8. Methyl Red Test Definition, Purpose & Results - Lesson | Study.com [study.com]

- 9. hardydiagnostics.com [hardydiagnostics.com]

- 10. scribd.com [scribd.com]

- 11. Methyl red (MR) test: objective, principle, procedure and result - Online Biology Notes [onlinebiologynotes.com]

Application Notes and Protocols for the Use of m-Methyl Red in Strong Acid-Weak Base Titration

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of analytical chemistry, particularly within pharmaceutical and chemical research, the accurate determination of substance concentrations through titration is paramount. A critical component of many titrations is the selection of an appropriate indicator to signal the equivalence point. For the titration of a strong acid with a weak base, the equivalence point occurs in the acidic pH range.[1][2] m-Methyl red, with its distinct color change in this acidic window, presents itself as a highly suitable and reliable indicator.[3][4]

These application notes provide a comprehensive guide to the principles and practical application of this compound in strong acid-weak base titrations. The detailed protocols and data are intended to equip researchers, scientists, and drug development professionals with the necessary information to perform accurate and reproducible titrations for a variety of applications, including the quality control of reagents and the characterization of novel chemical entities.

Principle of Strong Acid-Weak Base Titration

The titration of a strong acid with a weak base results in a solution that is acidic at the equivalence point.[5] This is due to the formation of the conjugate acid of the weak base, which hydrolyzes in water to produce hydronium ions (H₃O⁺). The titration curve is characterized by an initial relatively high pH, a buffering region where the pH changes gradually, and a steep drop in pH around the equivalence point.[6] The midpoint of this steep inflection corresponds to the equivalence point, where the moles of the strong acid added are stoichiometrically equal to the initial moles of the weak base.

Why this compound?

The efficacy of an acid-base indicator is determined by the proximity of its pH transition range to the pH of the equivalence point of the titration.[7] this compound undergoes a distinct color change from yellow to red within a pH range of approximately 4.4 to 6.2, with a pKa of about 5.1.[8][9] This range aligns perfectly with the acidic equivalence point of a strong acid-weak base titration, ensuring a sharp and accurate determination of the endpoint.[10] The use of an indicator with a transition range that does not encompass the equivalence point pH can lead to significant titration errors.[3]

Quantitative Data

The following tables summarize the key properties of this compound and provide a comparison with other common indicators to highlight its suitability for strong acid-weak base titrations.

Table 1: Properties of this compound

| Property | Value | Reference |

| Chemical Name | 2-(N,N-dimethyl-4-aminophenyl)azobenzenecarboxylic acid | [11] |

| Chemical Formula | C₁₅H₁₅N₃O₂ | [10][12] |

| Molar Mass | 269.304 g/mol | [11] |

| pKa | ~5.1 | [8][9] |

| pH Range | 4.4 - 6.2 | [11][13][14] |

| Color in Acid (pH < 4.4) | Red | [8][12][15] |

| Color in Transition (pH 4.4 - 6.2) | Orange | [8][11][13] |

| Color in Base (pH > 6.2) | Yellow | [8][12][15] |

Table 2: Comparison of Common Indicators for Acid-Base Titrations

| Indicator | pKa | pH Range | Color Change (Acid to Base) | Suitable Titration(s) |

| This compound | ~5.1 | 4.4 - 6.2 | Red to Yellow | Strong Acid - Weak Base |

| Methyl Orange | ~3.7 | 3.1 - 4.4 | Red to Yellow | Strong Acid - Strong/Weak Base |

| Bromocresol Green | ~4.7 | 3.8 - 5.4 | Yellow to Blue | Strong Acid - Weak Base |

| Bromothymol Blue | ~7.1 | 6.0 - 7.6 | Yellow to Blue | Strong Acid - Strong Base |

| Phenolphthalein | ~9.6 | 8.2 - 10.0 | Colorless to Pink | Weak Acid - Strong Base |

Experimental Protocols

The following are detailed protocols for the preparation of the this compound indicator solution and for performing a strong acid-weak base titration.

Protocol 1: Preparation of this compound Indicator Solution (0.1% w/v in Ethanol)

Materials:

-

This compound powder

-

95% Ethanol

-

Distilled or deionized water

-

Volumetric flask (100 mL)

-

Analytical balance

-

Spatula

-

Weighing paper

-

Funnel

Procedure:

-

Accurately weigh 0.1 g of this compound powder using an analytical balance.

-

Transfer the powder to a 100 mL volumetric flask using a funnel.

-

Add approximately 60 mL of 95% ethanol to the volumetric flask.

-

Swirl the flask gently to dissolve the this compound powder completely.

-

Once dissolved, add distilled or deionized water to bring the volume up to the 100 mL mark.

-

Stopper the flask and invert it several times to ensure a homogenous solution.

-

Store the indicator solution in a labeled, tightly sealed bottle, protected from light.

Protocol 2: Titration of a Weak Base (e.g., Ammonia) with a Strong Acid (e.g., Hydrochloric Acid)

Materials and Apparatus:

-

Standardized solution of a strong acid (e.g., 0.1 M HCl)

-

Solution of a weak base with unknown concentration (e.g., NH₃)

-

This compound indicator solution

-

Burette (50 mL)

-

Pipette (25 mL)

-

Erlenmeyer flask (250 mL)

-

Beaker

-

Funnel

-

Burette clamp and stand

-

White tile or paper

-

Stirring rod or magnetic stirrer with stir bar

Procedure:

-

Rinse the burette with a small amount of the standardized strong acid solution and then fill it, ensuring no air bubbles are present in the tip. Record the initial burette reading.

-

Pipette a known volume (e.g., 25.00 mL) of the weak base solution into a clean 250 mL Erlenmeyer flask.

-

Add 2-3 drops of the this compound indicator solution to the Erlenmeyer flask. The solution should turn yellow.[12]

-

Place the Erlenmeyer flask on a white tile or paper under the burette to easily observe the color change.

-

Slowly add the strong acid from the burette to the weak base solution while constantly swirling the flask (or using a magnetic stirrer).

-

Continue adding the acid dropwise as the endpoint is approached, which is indicated by the solution turning orange.

-

The endpoint is reached when a single drop of the strong acid causes the solution to permanently change from yellow/orange to a distinct red color.[12]

-

Record the final burette reading. The volume of acid added is the difference between the final and initial readings.

-

Repeat the titration at least two more times to ensure concordant results (volumes that agree within ±0.1 mL).

-

Calculate the concentration of the weak base using the average volume of the strong acid used and the stoichiometry of the reaction.

Visualizations

The following diagrams illustrate the chemical signaling of this compound and the workflow of a typical titration experiment.

Caption: Chemical equilibrium of this compound indicator.

Caption: Experimental workflow for strong acid-weak base titration.

Conclusion

This compound is an excellent and highly recommended indicator for strong acid-weak base titrations due to its sharp color transition within the acidic pH range where the equivalence point of such titrations lies. By following the detailed protocols and understanding the underlying principles outlined in these application notes, researchers, scientists, and drug development professionals can achieve accurate and reliable results in their analytical determinations. The proper selection and use of indicators like this compound are fundamental to ensuring the quality and integrity of chemical analysis in a research and development setting.

References

- 1. Khan Academy [khanacademy.org]

- 2. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. savemyexams.com [savemyexams.com]

- 5. Titration of a Weak Base by a Strong Acid - Chemistry Steps [general.chemistrysteps.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. youtube.com [youtube.com]

- 8. Methyl red - Wikipedia [en.wikipedia.org]

- 9. Methyl Red, acid-base indicator, 493-52-7 [chemkits.eu]

- 10. chemiis.com [chemiis.com]

- 11. chemicals.co.uk [chemicals.co.uk]

- 12. gspchem.com [gspchem.com]

- 13. homesciencetools.com [homesciencetools.com]

- 14. macschem.us [macschem.us]

- 15. ck12.org [ck12.org]

Application of m-Methyl Red in Mixed Acid Fermentation Test

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The Methyl Red (MR) test is a critical biochemical assay used to determine if a microorganism performs mixed acid fermentation of glucose.[1][2] This process results in the production of a significant amount of stable acids, leading to a substantial decrease in the pH of the culture medium.[2] The m-Methyl red indicator, which is red at a pH of 4.4 or below and yellow at a pH above 6.2, is utilized to visualize this acidic endpoint.[3] This test is a key component of the IMViC (Indole, Methyl Red, Voges-Proskauer, and Citrate) series of tests, widely employed for the differentiation of enteric bacteria, such as Escherichia coli (MR-positive) from Enterobacter aerogenes and Klebsiella pneumoniae (MR-negative).[4][5]

Principle of the Methyl Red Test

The principle of the MR test lies in the ability of certain bacteria to ferment glucose via the mixed acid pathway. This metabolic route generates a variety of acidic end products, including lactic acid, acetic acid, formic acid, and succinic acid.[6][7] The accumulation of these acids overcomes the buffering capacity of the MR-VP broth, causing a sharp drop in the final pH of the medium to below 4.4.[2][5]

In contrast, other microorganisms utilize the butylene glycol pathway for glucose fermentation, producing mainly neutral end products like acetoin and 2,3-butanediol.[4] While some initial acid production occurs, these neutral products raise the pH towards neutrality (pH 6.0 or above), resulting in a negative MR test.[3]

The this compound indicator solution is added after a suitable incubation period (typically 48 hours or more) to determine the final pH of the culture. A positive test is indicated by a stable red color, signifying a pH at or below 4.4. A negative test is indicated by a yellow color, signifying a higher pH.[2][3] An orange color is considered an inconclusive or negative result.[2]

Data Presentation

The quantitative output of the mixed acid fermentation pathway can vary between species and even strains. While precise concentrations of end products require sophisticated analytical methods like HPLC, the MR test provides a reliable qualitative measure of strong acid production. The following tables summarize the expected outcomes and characteristics of MR-positive and MR-negative organisms.

| Organism | Methyl Red (MR) Test Result | Final pH in MR-VP Broth | Predominant Fermentation Pathway |